Product packaging for Decyl trichloroacetate(Cat. No.:CAS No. 65611-33-8)

Decyl trichloroacetate

Cat. No.: B13790829
CAS No.: 65611-33-8
M. Wt: 303.6 g/mol
InChI Key: JVOWHDCGJSEUMO-UHFFFAOYSA-N
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Description

Decyl trichloroacetate (CAS 65611-33-8) is an organic ester with the molecular formula C12H21Cl3O2 and a molecular weight of 303.65 g/mol. It is a chemical reagent of interest in synthetic organic chemistry, particularly in transition-metal-catalyzed reactions. Scientific literature indicates that trichloroacetate esters can serve as precursors in intramolecular carbohalogenation processes. In these reactions, compounds like this compound can undergo copper-catalyzed cyclizations upon appended alkenes or alkynes, facilitating the synthesis of functionalized lactones and other heterocyclic structures valuable for constructing complex molecules. The compound is characterized by a density of approximately 1.1234 g/cm³ and a boiling point around 158-160 °C at 10 Torr. As a laboratory chemical, it should be handled with care. Standard safety data indicates it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment is recommended. This product is intended for research and development use in a laboratory setting only. It is not for diagnostic, therapeutic, or consumer use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21Cl3O2 B13790829 Decyl trichloroacetate CAS No. 65611-33-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65611-33-8

Molecular Formula

C12H21Cl3O2

Molecular Weight

303.6 g/mol

IUPAC Name

decyl 2,2,2-trichloroacetate

InChI

InChI=1S/C12H21Cl3O2/c1-2-3-4-5-6-7-8-9-10-17-11(16)12(13,14)15/h2-10H2,1H3

InChI Key

JVOWHDCGJSEUMO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for Decyl Trichloroacetate

Direct Esterification Routes and Catalytic System Innovations

Direct esterification involves the reaction of trichloroacetic acid with decyl alcohol. This acid-catalyzed equilibrium process, a variant of the Fischer esterification, necessitates strategic approaches to drive the reaction toward the product side, primarily through the removal of the water by-product. masterorganicchemistry.com

The direct esterification of decyl alcohol with trichloroacetic acid is predominantly carried out under acidic conditions, as basic conditions would lead to a simple acid-base neutralization reaction rather than ester formation. The optimization of these acidic catalytic systems is crucial for achieving high yields and reaction rates.

Strong mineral acids are effective catalysts for this transformation. A preferred laboratory and industrial procedure involves heating the reactants, often with a catalyst, and removing the water of reaction as it forms. google.com Catalysts such as sulfuric acid, p-toluenesulfonic acid, and other sulfonic acids are commonly employed to accelerate the reaction at lower temperatures. google.commdpi.com However, the reaction can also proceed without a catalyst, albeit requiring higher temperatures and longer reaction times. google.com

Optimization parameters include the molar ratio of reactants, catalyst loading, and temperature. Using an excess of one reactant, typically the alcohol, can shift the equilibrium to favor ester formation. However, a more common and efficient strategy is the removal of water. masterorganicchemistry.com Another innovative approach involves the use of liquid hydrofluoric acid, which can serve as both the catalyst and the solvent, allowing the reaction to proceed at temperatures between 0°C and 50°C. google.com

Table 1: Representative Acidic Conditions for Trichloroacetate (B1195264) Ester Synthesis

CatalystReactantsKey ConditionsPurpose of ConditionReference
p-Toluenesulfonic AcidTrichloroacetic Acid, AlcoholReflux with water removal (e.g., Dean-Stark)Promotes rapid reaction at lower temperatures by protonating the carboxylic acid; drives equilibrium forward. google.com
Sulfuric AcidTrichloroacetic Acid, AlcoholHeatingActs as a powerful protonating agent and dehydrating agent. google.commdpi.com
None (Thermal)Trichloroacetic Acid, AlcoholHigh temperature reflux with water removalRelies on thermal energy to overcome activation barrier; water removal is essential for high conversion. google.com
Liquid Hydrofluoric AcidTrichloroacetic Acid, Alcohol0-50 °CActs as both catalyst and solvent, facilitating the reaction at moderate temperatures. google.com

The choice of solvent plays a critical role in direct esterification. To drive the reversible reaction to completion, the water by-product must be continuously removed from the reaction mixture. A common and effective method is azeotropic distillation. masterorganicchemistry.com This is achieved by using a solvent, such as toluene (B28343) or benzene, that forms a low-boiling azeotrope with water. masterorganicchemistry.comgoogle.com The reaction is set up with a Dean-Stark apparatus, which allows the condensed azeotrope to separate into its components; the water is collected, and the organic solvent is returned to the reaction flask, effectively shifting the equilibrium towards the ester product. masterorganicchemistry.comgoogle.com

The kinetics of esterification reactions are typically studied to understand the influence of temperature, reactant concentration, and catalyst loading on the reaction rate. While specific kinetic data for the esterification of decyl alcohol with trichloroacetic acid is not extensively detailed, studies on similar systems, such as the esterification of crotonic acid with long-chain alcohols (including decyl alcohol), have shown the reaction to follow second-order kinetics. researchgate.netlongdom.org

The kinetic model can be expressed by the following rate equation: rate = k[Acid][Alcohol]

Here, k is the rate constant. The temperature dependence of the rate constant is described by the Arrhenius equation, which allows for the calculation of the activation energy (Ea), a critical parameter for reactor design and process optimization. researchgate.net Kinetic studies on related esterification reactions have found activation energies in the range of 60-86 kJ/mol. researchgate.netmdpi.com

Table 2: Illustrative Kinetic Parameters for Esterification of Carboxylic Acids with Alcohols

Reaction SystemKinetic ModelActivation Energy (Ea)Key FindingReference
Crotonic Acid + Decyl AlcoholSecond Order~80-86 kJ/molThe reaction rate is dependent on the concentrations of both the acid and the alcohol. researchgate.net
Acetic Acid + 1-Methoxy-2-PropanolLangmuir–Hinshelwood–Hougen–Watson (LHHW)62.0 kJ/molThe LHHW model provided the best fit, suggesting the reaction is controlled by surface reactions on the solid catalyst. mdpi.com
Acetic Acid + EthanolSecond OrderNot SpecifiedThe reaction using a solid clay catalyst was found to obey second-order kinetics. longdom.org

For large-scale production, continuous flow synthesis offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reactants at any given time, and improved process control, leading to higher consistency and yields. researchgate.netacs.org

A continuous flow setup for the synthesis of decyl trichloroacetate would typically involve pumping streams of trichloroacetic acid and decyl alcohol (with a dissolved catalyst) into a T-mixer. From there, the combined stream would enter a heated tubular or coil reactor, often made of chemically resistant material like PFA tubing. acs.org The length and diameter of the reactor, along with the flow rate, determine the residence time. The efficient heat transfer in these microreactors allows for precise temperature control, which is crucial for managing potentially exothermic reactions and minimizing side-product formation. researchgate.netacs.org A back-pressure regulator is used to maintain the system under pressure, allowing for heating above the solvent's atmospheric boiling point, further accelerating the reaction. rsc.org This methodology enables safe, scalable, and efficient production. organic-chemistry.org

Transesterification Protocols for this compound Synthesis

Transesterification is an alternative route for synthesizing this compound. This process involves the reaction of a different trichloroacetate ester (e.g., methyl or ethyl trichloroacetate) with decyl alcohol in the presence of a catalyst. The equilibrium is driven forward by removing the more volatile alcohol by-product (e.g., methanol (B129727) or ethanol) through distillation. masterorganicchemistry.com

A wide array of catalysts can be used for transesterification, and they are broadly classified as acidic or basic, and homogeneous or heterogeneous. beilstein-journals.org

Homogeneous Basic Catalysts: Traditional catalysts include alkali metal alkoxides (e.g., sodium methoxide), hydroxides (NaOH, KOH), and carbonates. beilstein-journals.orgnih.gov These catalysts are highly effective but can be difficult to separate from the reaction mixture and may require a neutralization step. mdpi.comnih.gov

Homogeneous Acidic Catalysts: Mineral acids like sulfuric and hydrochloric acid, as well as sulfonic acids, can catalyze the reaction. beilstein-journals.orgnih.gov Acid-catalyzed transesterification is generally slower than the base-catalyzed equivalent. mdpi.com

Heterogeneous Catalysts: To overcome the separation issues of homogeneous catalysts, significant research has focused on solid catalysts. Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15, Amberlyst 36), are particularly effective. researchgate.netbiofueljournal.com They offer high efficiency, ease of separation, and the potential for regeneration and reuse, making the process more environmentally friendly and cost-effective. researchgate.net Other heterogeneous catalysts include various metal oxides and supported metal catalysts. beilstein-journals.org

Ionic Liquids: More recently, ionic liquids have emerged as novel organocatalysts for transesterification, offering high efficiency and selectivity under mild conditions. beilstein-journals.org

Table 3: Comparison of Catalyst Types for Transesterification

Catalyst TypeExamplesAdvantagesDisadvantagesReference
Homogeneous BaseKOH, NaOH, NaOCH₃Fast reaction rates, high conversionDifficult separation, requires neutralization, potential for side reactions (saponification) mdpi.combeilstein-journals.orgnih.gov
Homogeneous AcidH₂SO₄, p-TsOHCan catalyze both esterification and transesterificationSlower reaction rates, corrosive, separation challenges beilstein-journals.orgnih.gov
Heterogeneous Solid AcidAmberlyst-15, ZeolitesEasy separation, reusable, less corrosivePotentially lower activity than homogeneous catalysts researchgate.netbiofueljournal.com
Ionic LiquidsImidazolium, Phosphonium saltsHigh efficiency and selectivity, green potentialHigh cost, potential stability issues beilstein-journals.org

The mechanism of transesterification depends on the type of catalyst used.

Base-Catalyzed Mechanism: This pathway proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com First, the decoxide ion (formed by the reaction of decyl alcohol with the base) acts as a nucleophile and attacks the carbonyl carbon of the starting trichloroacetate ester. This forms a tetrahedral intermediate. In the second step, the intermediate collapses, eliminating the original alkoxide group (e.g., methoxide) to yield this compound and regenerate the base catalyst. masterorganicchemistry.com

Acid-Catalyzed Mechanism: The acid-catalyzed reaction follows a more complex, multi-step pathway known as the PADPED pattern (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com The process begins with the protonation of the carbonyl oxygen of the ester, which makes the carbonyl carbon more electrophilic. Decyl alcohol then performs a nucleophilic attack on this activated carbon, leading to a tetrahedral intermediate after deprotonation. Subsequent protonation of the leaving alkoxy group allows it to be eliminated as a neutral alcohol molecule, and a final deprotonation step yields the this compound product and regenerates the acid catalyst. masterorganicchemistry.com

More advanced mechanistic studies have explored the role of Lewis acids, such as zinc carboxylates, in catalyzing the reaction. These investigations suggest a mechanism involving the initial coordination of the alcohol to the metal center, followed by a carboxylate shift and co-coordination of the triglyceride, creating an activated alkoxide-like species that facilitates the reaction. conicet.gov.ar

Exploitation of Trichloroacetimidates in Ester Synthesis

The synthesis of esters using trichloroacetimidates is a powerful methodology in organic chemistry, prized for its mild reaction conditions and broad applicability. nih.govacs.org This approach operates through a symbiotic activation process, where the carboxylic acid protonates the trichloroacetimidate (B1259523), which then acts as a potent electrophile for the carboxylate nucleophile. nih.govresearchgate.net This method avoids the need for strong acid or base promoters, which can often lead to the decomposition of sensitive substrates. researchgate.net

Mild Conditions and Functional Group Tolerance

A significant advantage of the trichloroacetimidate method is its ability to proceed under neutral or near-neutral conditions, often at room temperature. nih.govacs.org This inherent mildness makes the reaction highly tolerant of a wide array of sensitive functional groups that might not withstand harsher, more traditional esterification conditions. researchgate.net For instance, substrates containing functionalities such as bromides have been successfully esterified without competing elimination or substitution side reactions. nih.gov

The reaction typically involves combining the alcohol-derived trichloroacetimidate (in this case, decyl trichloroacetimidate, formed from decanol) with trichloroacetic acid. The reaction generally proceeds without the need for an external catalyst or promoter. chemrxiv.orgmdpi.com The only byproduct of this reaction is trichloroacetamide (B1219227), which is easily removed through simple aqueous washes. chemrxiv.org The scope of the reaction is broad, with various carboxylic acids and functionalized trichloroacetimidates participating effectively. nih.gov

The reactivity can be influenced by steric hindrance. For example, highly hindered carboxylic acids and imidates may result in lower yields due to unfavorable steric interactions. nih.gov However, a wide range of sterically diverse acids and imidates have been shown to provide high yields of the corresponding esters. nih.gov

Table 1: Functional Group Tolerance in Trichloroacetimidate-Mediated Esterification

Substrate/Functional GroupReaction ConditionOutcomeReference
2-bromododecanoic acidRoom Temperature, DCMGood yield, no elimination or substitution observed nih.gov
Chiral NaproxenRoom Temperature, DCMHigh yield, no racemization observed nih.gov
Various Alkenoic AcidsRoom Temperature, DCMGood yields, no isomerization of the double bond observed researchgate.net
Picolinic AcidsRoom Temperature, DCMWell-tolerated, providing good yields researchgate.net

Stereochemical Control in Imidate-Mediated Syntheses

Maintaining stereochemical integrity is a critical aspect of complex molecule synthesis. The trichloroacetimidate method has demonstrated excellent performance in preserving the stereochemistry of chiral centers adjacent to the reacting carboxylate group. nih.gov For instance, the esterification of the chiral drug naproxen, which is prone to racemization because its chiral center is both benzylic and adjacent to the carboxyl group, proceeds with virtually no loss of enantiopurity when conducted at room temperature. nih.govresearchgate.net Even under harsher conditions, such as refluxing toluene which may be required for less reactive imidates, minimal racemization has been observed. nih.gov

While direct studies on the stereochemical outcome at the alcohol center (decyl) for a simple ester like this compound are less common due to the achiral nature of decanol (B1663958), the principles are well-established in more complex systems like glycosylation. In glycosylation reactions, the stereochemical outcome at the anomeric center is highly dependent on the configuration of the starting trichloroacetimidate donor. researchgate.net Glycosylation with trichloroacetimidates can proceed with inversion of the anomeric configuration, indicating a high degree of stereochemical control during the nucleophilic attack. researchgate.net By analogy, if a chiral decanol derivative were used, the reaction mechanism suggests that the stereocenter would be retained with a high degree of fidelity.

Alternative Synthetic Routes to this compound

Beyond the trichloroacetimidate method, several other established and emerging synthetic strategies can be employed for the preparation of this compound. These include classical methods using highly reactive acylating agents and modern photochemical approaches.

Acyl Halide and Anhydride-Based Esterification Strategies

A common and highly effective method for synthesizing esters is the reaction of an alcohol with an acyl halide, typically an acyl chloride. libretexts.orglibretexts.org For the synthesis of this compound, this would involve the reaction of decyl alcohol with trichloroacetyl chloride. This reaction is generally vigorous and proceeds readily, often at room temperature. libretexts.orgchemguide.co.uk To neutralize the hydrogen chloride (HCl) byproduct, a weak base such as pyridine (B92270) is frequently added to the reaction mixture. libretexts.orgyoutube.com The use of acyl chlorides is advantageous because the reaction is irreversible, unlike acid-catalyzed esterification. libretexts.org

Alternatively, trichloroacetic anhydride (B1165640) can be used as the acylating agent. google.com Acid anhydrides are generally less reactive than acyl chlorides, and the reaction with decyl alcohol may require gentle heating to proceed at a practical rate. chemguide.co.uk This reaction produces trichloroacetic acid as a byproduct. The anhydride can be prepared by reacting trichloroacetic acid with reagents like acetic anhydride. google.com Both acyl halide and anhydride methods are powerful tools for ester synthesis, with the choice often depending on the availability and stability of the starting materials and the desired reaction conditions.

Table 2: Comparison of Acylating Agents for Ester Synthesis

Acylating AgentTypical ConditionsAdvantagesDisadvantagesByproduct
Trichloroacetyl ChlorideRoom temperature, often with a base (e.g., pyridine)High reactivity, irreversible reaction libretexts.orgMoisture sensitive, produces corrosive HCl libretexts.orgyoutube.comHCl
Trichloroacetic AnhydrideRoom temperature or gentle heatingLess volatile than acyl chloride, no HCl producedLess reactive than acyl chloride, requires higher temperatures chemguide.co.ukTrichloroacetic acid

Photochemical Routes to Trichloroacetate Esters

Recent advancements have explored photochemical methods for the synthesis of trichloroacetate esters. One innovative approach involves the photo-oxidation of tetrachloroethylene (B127269) (TCE). acs.org In this process, irradiation of TCE with UV-C light in the presence of oxygen generates trichloroacetyl chloride (TCAC) in situ. This highly reactive intermediate can then react directly with an alcohol, such as decanol, present in the mixture to form the corresponding trichloroacetic acid ester (TCAE), in this case, this compound. acs.org

This one-pot synthesis is advantageous as it avoids the direct handling of the highly toxic and corrosive TCAC. acs.org The reaction proceeds under mild conditions and offers a potentially safer and more environmentally friendly route to these esters. acs.org Further research in this area could optimize conditions for large-scale production, making it a viable alternative to traditional methods. acs.org

Chemical Reactivity and Mechanistic Elucidation of Decyl Trichloroacetate

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a primary reaction pathway for carboxylic acid derivatives, including esters like decyl trichloroacetate (B1195264). vaia.comchemistrytalk.org The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. pressbooks.pubmasterorganicchemistry.com Subsequently, the leaving group is expelled, and the carbonyl group is reformed. masterorganicchemistry.com

The reactivity of carboxylic acid derivatives in these substitutions is largely governed by the nature of the leaving group. libretexts.org In decyl trichloroacetate, the decoxide ion (CH₃(CH₂)₉O⁻) is the leaving group in reactions where the acyl-oxygen bond is cleaved. However, the trichloroacetate group itself makes the carbonyl carbon exceptionally electrophilic due to the inductive effect of the three chlorine atoms. vaia.com This heightened electrophilicity makes this compound highly susceptible to nucleophilic attack compared to non-halogenated esters like decyl acetate.

Alcoholysis and Transesterification Pathways

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. scielo.br For this compound, this process, also known as alcoholysis, would involve reacting it with an alcohol (R'-OH). mdpi.com The reaction is typically catalyzed by a strong acid or base. scielo.br

Table 1: Representative Transesterification Reactions of this compound

Reactant AlcoholCatalystProduct EsterByproduct
Methanol (B129727)Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃)Methyl trichloroacetateDecanol (B1663958)
EthanolAcid (e.g., H₂SO₄) or Base (e.g., NaOCH₂CH₃)Ethyl trichloroacetateDecanol
IsopropanolAcid (e.g., H₂SO₄) or Base (e.g., NaOCH(CH₃)₂)Isopropyl trichloroacetateDecanol

This table presents plausible outcomes for the transesterification of this compound based on general principles of the reaction.

Aminolysis and Amide Formation Reactions

Aminolysis is the reaction of an ester with an amine to produce an amide and an alcohol. This reaction is a fundamental process in organic synthesis. researchgate.net The reaction of this compound with a primary or secondary amine would yield an N-substituted trichloroacetamide (B1219227) and decanol.

The reaction proceeds via nucleophilic attack of the amine on the ester's carbonyl carbon. researchgate.net A tetrahedral intermediate is formed, which then collapses, eliminating the decoxide ion as the leaving group. A final proton transfer step yields the stable amide product and decanol. The aminolysis of esters can sometimes be catalyzed by the amine reactant itself acting as a base. researchgate.net

Table 2: Examples of Aminolysis Reactions with this compound

Amine ReactantProduct Amide
Ammonia (NH₃)2,2,2-Trichloroacetamide
Ethylamine (CH₃CH₂NH₂)N-Ethyl-2,2,2-trichloroacetamide
Diethylamine ((CH₃CH₂)₂NH)N,N-Diethyl-2,2,2-trichloroacetamide

This table illustrates potential products from the aminolysis of this compound, a common reaction for esters. mdpi.com

Hydrolytic Degradation Mechanisms and Kinetics

Hydrolysis is the cleavage of a chemical bond by the addition of water. For an ester like this compound, hydrolysis yields a carboxylic acid (trichloroacetic acid) and an alcohol (decanol). This reaction can be catalyzed by acids or bases.

Base-catalyzed hydrolysis, or saponification, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. Acid-catalyzed hydrolysis is a reversible process where the carbonyl group is first protonated to increase its electrophilicity.

The kinetics of hydrolysis for esters can vary significantly. For complex particulate organic materials, hydrolysis is often modeled using first-order kinetics. nih.gov Due to the strong electron-withdrawing effect of the trichloromethyl group, this compound is expected to undergo hydrolysis more rapidly than its non-chlorinated analogs. Following hydrolysis, trichloroacetic acid itself can undergo decarboxylation under certain conditions, particularly when heated in the presence of a base, to produce chloroform (B151607) and carbon dioxide. acs.org

Reactions Involving the Decyl Alkyl Chain

The long, saturated decyl alkyl chain is generally less reactive than the ester functional group. However, specific reactions can be employed to introduce functionality or to cleave the chain.

Functionalization of the Long-Chain Alkyl Moiety

Functionalizing the saturated alkyl chain of this compound requires overcoming the inherent inertness of C-H bonds. Several strategies can be considered, drawing from methods developed for long-chain alkanes and fatty acid derivatives. aocs.org

One approach is biocatalytic oxyfunctionalization. Enzymes, such as those from the AlkBGT system of Pseudomonas putida, have been shown to efficiently ω-functionalize the terminal methyl group of medium-chain fatty acid esters to produce ω-hydroxy esters. asm.org This method offers high selectivity for the terminal position, which is challenging to achieve with traditional chemical methods.

Another potential route involves radical reactions, such as free-radical halogenation, which could introduce a halogen at various positions along the decyl chain, followed by nucleophilic substitution to introduce other functional groups. However, these reactions often lack selectivity and can lead to a mixture of products.

Table 3: Potential Functionalization Strategies for the Decyl Chain

Reaction TypeReagents/CatalystPotential ProductKey Feature
Biocatalytic ω-HydroxylationWhole cells expressing AlkBGT enzymes10-Hydroxythis compoundHigh selectivity for the terminal (ω) position. asm.org
Radical HalogenationN-Bromosuccinimide (NBS), lightBromo-decyl trichloroacetate (mixture of isomers)Non-selective functionalization along the alkyl chain.

This table outlines hypothetical functionalization strategies for the decyl chain based on established methods for long-chain alkyl compounds.

Selective Cleavage and Modification Strategies

Selective cleavage of the decyl chain or its modification without disrupting the trichloroacetate ester presents a significant chemical challenge.

One theoretical approach could involve a "cracking-like" process, though this typically requires harsh conditions that would likely decompose the ester group. A more controlled method might involve introducing a functional group into the chain, as described above, which then directs a specific cleavage reaction.

Reductive cleavage of the entire ester to yield decane (B31447) and trichloroacetyl-derived products is also a possibility using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, this modifies the ester group itself.

Chemoselective deprotection strategies, while typically focused on the C-O bond of the ester, highlight the challenges in targeting the alkyl chain. chemrxiv.org For instance, methods for cleaving phenolic ethers and esters show selectivity over aliphatic scaffolds, suggesting the alkyl portion is generally more robust. chemrxiv.org In other contexts, selective cleavage of C(sp³)-C(sp³) bonds has been achieved in complex molecules like amines using copper catalysis, but direct application to a simple alkyl chain in an ester is not established. d-nb.info

Ultimately, selective cleavage within the decyl chain of this compound would likely require a multi-step synthetic sequence involving initial functionalization to enable a targeted bond-breaking event.

Radical Reactions and Their Role in this compound Transformations

The trichloroacetate group is a versatile precursor for generating radical intermediates. These reactions typically involve the cleavage of one of the carbon-chlorine bonds, initiating a cascade of synthetic transformations.

Homolytic Cleavage of C-Cl Bonds

The initiation of radical reactions involving this compound often begins with the homolytic cleavage of a C-Cl bond, rather than the C-H bonds of the decyl chain. Homolytic cleavage is a process where a covalent bond breaks, and each resulting fragment retains one of the originally shared electrons, leading to the formation of radicals. chemistrysteps.compharmacy180.com The energy required for this bond scission is known as the Bond Dissociation Energy (BDE). libretexts.org

In the context of trichloroacetates, this cleavage is typically promoted by transition metal catalysts or photochemical activation. acs.orgresearchgate.net For instance, dichlorotris(triphenylphosphine)ruthenium(II) has been shown to catalyze the addition of alkyl trichloroacetates to olefins. acs.orgacs.org The catalytic cycle is initiated by the homolytic cleavage of a C-Cl bond in the trichloroacetate ester, generating a trichloromethyl radical associated with the metal complex. Visible-light photocatalysis, sometimes in the presence of copper complexes, can also facilitate the homolytic C-Cl bond cleavage in trichloroacetic acid and its derivatives. researchgate.net This process is considered a key step in activating these compounds for further reactions.

Generation of Reactive Intermediates for Further Synthesis

Once the initial C-Cl bond is cleaved, a dichlorinated radical intermediate attached to the decyl ester backbone is formed. This highly reactive species can then participate in a variety of synthetic transformations. A primary application is in Atom Transfer Radical Addition (ATRA) reactions.

In ruthenium-catalyzed systems, the generated radical adds across the double bond of an olefin. A subsequent chlorine atom transfer from the ruthenium complex to the resulting adduct regenerates the catalyst and yields the final product. This method has been successfully used to react methyl and ethyl trichloroacetate with various 1-olefins, producing 2,2,4-trichloro-substituted esters in high yields. acs.org While this compound is not explicitly detailed in this specific study, the reactivity is expected to be analogous, with the decyl group primarily influencing physical properties like solubility.

Table 1: Ruthenium-Catalyzed Addition of Alkyl Trichloroacetates to 1-Olefins

Chloro Ester Olefin Temperature (°C) Time (hr) Product Yield (%) Reference
Methyl trichloroacetate 1-Hexene 100 10 Methyl 2,2,4-trichlorocaprylate 97 acs.org
Ethyl trichloroacetate Styrene 120 10 Ethyl 2,2,4-trichloro-4-phenylbutyrate 95 acs.org
Ethyl trichloroacetate 1-Octene 100 10 Ethyl 2,2,4-trichlorodecanoate 99 acs.org

Data adapted from Matsumoto et al., 1976. acs.org

These radical intermediates are crucial in modern organic synthesis for forming new carbon-carbon bonds under relatively mild conditions, enabling the construction of complex molecular architectures. ffhdj.com For example, ethyl trichloroacetate has been employed as a chlorinating reagent in remote C-H functionalization reactions, proceeding through a nitrogen-centered radical that initiates a hydrogen atom transfer (HAT) cascade. nih.gov

Decarboxylative Reactions and Trichloroacetyl Group Transfer

The electron-withdrawing nature of the three chlorine atoms facilitates the decarboxylation of the trichloroacetate group, leading to the formation of the trichloromethyl anion or radical, which are valuable intermediates for trichloromethylation reactions.

Decarboxylative Trichloromethylation

Decarboxylation of the trichloroacetate anion (CCl₃COO⁻) is a well-established method for generating the trichloromethyl anion (CCl₃⁻). This reaction proceeds readily, particularly in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), even at room temperature. sci-hub.sersc.orgcore.ac.ukrsc.org The trichloroacetate anion itself can be generated from this compound via saponification, or more commonly, sodium trichloroacetate is used directly as the precursor. researchgate.netnih.govorganic-chemistry.org

The resulting trichloromethyl anion is a potent nucleophile that can attack various electrophiles. A significant application is the trichloromethylation of aldehydes and imines to produce trichloromethylcarbinols and trichloromethyl amines, respectively. nih.govorganic-chemistry.orgrsc.org

The general mechanism involves the decarboxylation of the trichloroacetate salt to form the trichloromethyl anion. This anion then adds to the electrophilic carbonyl or imine carbon. A final protonation step, often by a weak acid added to the reaction or from the solvent, yields the final product. sci-hub.se

Table 2: Decarboxylative Trichloromethylation of Aromatic Aldehydes using Sodium Trichloroacetate (NaTCA)

Aldehyde Additive Solvent Product Yield (%) Reference
4-Nitrobenzaldehyde Malonic Acid DMSO 2,2,2-Trichloro-1-(4-nitrophenyl)ethanol 91 organic-chemistry.org
4-Chlorobenzaldehyde Malonic Acid DMSO 1-(4-Chlorophenyl)-2,2,2-trichloroethanol 92 organic-chemistry.org
4-Methoxybenzaldehyde None DMSO 1-(4-Methoxyphenyl)-2,2,2-trichloroethanol 95 organic-chemistry.org

Data adapted from Jensen & Lindhardt, 2014. organic-chemistry.org

In some cases, decarboxylation can also proceed via a radical pathway. For instance, the self-decarboxylation of trichloroacetic acid in acetonitrile (B52724) can be catalyzed by trichloroacetate ions, producing trichloromethyl radicals through a redox process. nih.govrsc.org

Mechanisms of Acyl Group Transfer to Various Nucleophiles

The trichloroacetyl group can be transferred to nucleophiles in reactions where the decyloxy group acts as a leaving group. The synthesis of this compound itself is an example of such a transfer, typically involving the reaction of 1-decanol (B1670082) with trichloroacetyl chloride in the presence of a base like pyridine (B92270). unist.ac.kr In this acylation reaction, the alcohol oxygen acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride.

The reverse reaction, the cleavage of the trichloroacetyl group, is also a form of acyl transfer, often to a hydroxide ion during saponification. The trichloroacetyl group is sometimes used as a protecting group for amines. Its removal can be achieved under basic conditions, for example, by treatment with aqueous sodium hydroxide in ethanol, which hydrolyzes the amide bond. researchgate.net The mechanism involves the nucleophilic attack of a hydroxide ion on the amide carbonyl, followed by the departure of the amine as the leaving group to form sodium trichloroacetate.

Spectroscopic and Structural Elucidation of Decyl Trichloroacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing precise information about the chemical environment of individual nuclei (¹H and ¹³C) and their connectivity.

One-dimensional NMR spectra provide fundamental information about the types and numbers of protons and carbons in the molecule.

The ¹H NMR spectrum of decyl trichloroacetate (B1195264) is characterized by signals corresponding to the decyl chain. The protons on the carbon adjacent to the ester oxygen (H-1') are significantly deshielded due to the electron-withdrawing effect of the trichloroacetate group and appear as a triplet at approximately 4.41 ppm. The protons of the other methylene (B1212753) groups in the decyl chain appear as a complex multiplet between 1.27 and 1.81 ppm. The terminal methyl group (H-10') protons are the most shielded, appearing as a triplet around 0.88 ppm.

The ¹³C NMR spectrum complements the proton data. The carbonyl carbon of the ester (C-1) is observed in the downfield region, typically around 161.4 ppm. The highly deshielded quaternary carbon attached to the three chlorine atoms (C-2) appears near 89.8 ppm. The carbon of the decyl chain bonded to the ester oxygen (C-1') is found at approximately 70.4 ppm. The remaining methylene carbons of the decyl chain (C-2' to C-9') resonate in the range of 22.7 to 31.8 ppm, while the terminal methyl carbon (C-10') appears at about 14.1 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Decyl Trichloroacetate

Predicted values are based on analysis of similar long-chain esters and trichloroacetate compounds.

Atom Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
1--~161.4
2--~89.8
1'~4.41Triplet (t)~70.4
2'~1.81Multiplet (m)~28.6
3'~1.42Multiplet (m)~25.8
4'-7'~1.27Multiplet (m)~29.2-29.4
8'~1.27Multiplet (m)~31.8
9'~1.27Multiplet (m)~22.7
10'~0.88Triplet (t)~14.1

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from the 1D spectra and confirming the molecular structure by establishing through-bond correlations. nih.gov

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling networks. libretexts.org For this compound, strong cross-peaks would be observed between adjacent methylene groups along the decyl chain (H-1'/H-2', H-2'/H-3', and so on), confirming the linear arrangement of the alkyl group. The terminal methyl protons (H-10') would show a correlation only to the adjacent methylene protons (H-9').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. columbia.edu It allows for the definitive assignment of each carbon signal in the decyl chain by linking it to its corresponding, and more readily assigned, proton signal. For example, the proton signal at ~4.41 ppm would show a cross-peak to the carbon signal at ~70.4 ppm, confirming their identity as H-1' and C-1', respectively.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it identifies longer-range couplings (typically over 2-4 bonds) between protons and carbons, which helps to connect different parts of the molecule. columbia.edulibretexts.org The key correlation for confirming the ester structure is a cross-peak between the protons on C-1' (~4.41 ppm) and the carbonyl carbon C-1 (~161.4 ppm). Another vital correlation would be observed between the C-1' protons and the quaternary carbon C-2 (~89.8 ppm), firmly establishing the connectivity of the decyl group to the trichloroacetate moiety.

Table 2: Key Expected 2D NMR Correlations for this compound

ExperimentCorrelating Nuclei (¹H → ¹³C or ¹H)Description
COSY H-1' ↔ H-2'Confirms adjacency of the first two methylene groups in the decyl chain.
H-9' ↔ H-10'Confirms connectivity of the terminal methyl group.
HSQC H-1' ↔ C-1'Assigns the carbon directly attached to the ester oxygen.
H-10' ↔ C-10'Assigns the terminal methyl carbon.
HMBC H-1' → C-1 (Carbonyl)Crucial: Confirms the ester linkage between the decyl chain and carbonyl.
H-1' → C-2 (CCl₃)Confirms connectivity to the trichloroacetyl group.
H-2' → C-1'Confirms alkyl chain connectivity.

This compound is an achiral, flexible molecule, meaning it does not possess stereocenters that would lead to stereoisomers like enantiomers or diastereomers. Therefore, advanced NMR techniques typically used for determining relative or absolute stereochemistry are not directly applicable in this context.

However, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be employed to investigate the molecule's preferred conformation in solution. wordpress.com These experiments detect through-space interactions between protons that are close to each other, regardless of their through-bond connectivity. For this compound, a NOESY experiment could potentially reveal spatial proximities between protons of the trichloroacetate group (if any were present) and the initial methylene groups of the decyl chain, providing insight into the conformational preferences around the ester bond. For a simple, acyclic molecule like this, such studies are generally not performed unless there is a specific interest in its solution-state dynamics or intermolecular interactions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides information on the functional groups within a molecule by probing their characteristic vibrational frequencies.

The most prominent feature in the IR and Raman spectra of this compound is the carbonyl (C=O) stretching vibration. orgchemboulder.comspectroscopyonline.com

Frequency: The C=O stretch in esters typically appears in the range of 1735-1750 cm⁻¹. uobabylon.edu.iq However, in this compound, the presence of the three highly electronegative chlorine atoms on the α-carbon (the carbon adjacent to the carbonyl group) has a significant influence. These atoms exert a strong electron-withdrawing inductive effect, which shortens and strengthens the C=O bond. This results in a shift of the carbonyl stretching frequency to a higher wavenumber, expected to be in the region of 1760-1780 cm⁻¹ . This high-frequency absorption is a distinctive characteristic of α-halo-substituted esters. uobabylon.edu.iq

Environmental Effects: The exact position of the carbonyl band is sensitive to its environment. In non-polar solvents, the frequency will be at the higher end of the predicted range. In more polar solvents, dipole-dipole interactions can slightly weaken the C=O bond, causing a minor shift to a lower frequency. Hydrogen bonding, if a suitable donor were present, would cause a more significant shift to lower wavenumbers, though this is less relevant for a simple ester. uobabylon.edu.iq

Other key vibrational modes provide further structural confirmation.

C-O Stretching Vibrations: Ester functional groups are characterized by two distinct C-O single bond stretching vibrations.

The stretch associated with the C(=O)-O bond typically appears as a strong band in the region of 1250-1350 cm⁻¹ .

The stretch for the O-C(alkyl) bond is found at a lower frequency, generally in the 1000-1150 cm⁻¹ region. rasayanjournal.co.in The presence of these two distinct bands is a strong indicator of the ester functionality.

C-Cl Stretching Vibrations: The vibrations associated with the carbon-chlorine bonds of the trichloromethyl group (CCl₃) are also observable. The asymmetric and symmetric stretching modes of the C-Cl bonds typically give rise to strong to medium intensity bands in the fingerprint region of the spectrum, generally found between 850 cm⁻¹ and 650 cm⁻¹ .

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
Carbonyl StretchC=O1760 - 1780Strong
Asymmetric C-O-C StretchC(=O)-O1250 - 1350Strong
Symmetric C-O-C StretchO-C(alkyl)1000 - 1150Strong
C-H Aliphatic StretchC-H2850 - 2960Medium
C-Cl StretchC-Cl650 - 850Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, with the chemical formula C12H21Cl3O2, the nominal molecular weight is 304 g/mol , and its more precise monoisotopic mass is approximately 302.050 g/mol . nist.gov Electron ionization (EI) is one method that can be used to generate a mass spectrum for this compound. nist.gov In this process, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions, which are then separated and detected based on their m/z ratio.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy and precision. thermofisher.com Unlike low-resolution mass spectrometry which provides integer masses, HRMS can measure mass to several decimal places. researchgate.netnih.gov This capability allows for the calculation of an exact mass, which can be used to deduce a unique elemental formula. thermofisher.com

For this compound (C12H21Cl3O2), the theoretical exact mass can be calculated using the precise masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁶O). HRMS analysis would be expected to yield a measured mass that corresponds very closely to this theoretical value, typically within a few parts per million (ppm), thereby confirming the compound's elemental formula and distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different atomic compositions). thermofisher.com

Table 1: Theoretical Exact Mass Calculation for this compound

Element Isotope Quantity Exact Mass (Da) Total Mass (Da)
Carbon ¹²C 12 12.000000 12.000000 * 12 = 144.000000
Hydrogen ¹H 21 1.007825 1.007825 * 21 = 21.164325
Chlorine ³⁵Cl 3 34.968853 34.968853 * 3 = 104.906559
Oxygen ¹⁶O 2 15.994915 15.994915 * 2 = 31.989830

| Total | | | | 302.050714 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) is a technique used to further elucidate the structure of a compound by analyzing the fragmentation patterns of a selected precursor ion. nationalmaglab.org In an MS/MS experiment, a specific ion (often the molecular ion) is isolated, subjected to fragmentation through processes like Collision-Induced Dissociation (CID), and the resulting product ions are detected. nationalmaglab.orgunt.edu This provides detailed information about the molecule's connectivity and substructures. youtube.com

For this compound, the molecular ion ([C12H21Cl3O2]⁺) would be selected as the precursor ion. Upon fragmentation, characteristic losses would be expected, shedding light on the ester structure. Key fragmentation pathways would likely involve the cleavage of the ester bond and fragmentation within the trichloroacetate and decyl moieties. The resulting product ion spectrum is unique to the molecule's structure and can be used for definitive identification. youtube.com

Table 2: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z) Proposed Fragment Structure Fragment Name / Description Lost Neutral Fragment Product Ion (m/z)
302.05 [C10H21]⁺ Decyl cation C2Cl3O2• 141.16
302.05 [C2Cl3O]⁺ Trichloroacetyl cation C10H21O• 144.90
302.05 [CCl3]⁺ Trichloromethyl cation C11H21O2• 117.91
302.05 [M-Cl]⁺ Loss of a chlorine atom Cl• 267.11

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org The technique involves directing a beam of X-rays onto a single crystal; the resulting diffraction pattern of angles and intensities is then used to construct a three-dimensional map of electron density, from which the atomic structure, including bond lengths and angles, can be determined. cam.ac.ukhod4.net While this technique is exceptionally powerful, its application is contingent upon the ability to grow a high-quality single crystal of the compound. researchgate.net A review of available scientific literature indicates that specific single-crystal X-ray diffraction data for this compound has not been reported. The following sections describe the type of information that such an analysis would provide if suitable crystals were obtained.

Single-Crystal Diffraction Studies on Molecular Conformation

Should a single-crystal X-ray diffraction study be performed on this compound, it would provide unambiguous details of its molecular conformation in the solid state. mdpi.com This would include high-precision measurements of all bond lengths and bond angles within the molecule. Key structural parameters that would be elucidated include:

The geometry of the trichloroacetate group, including the C-Cl and C=O bond lengths.

The precise bond angles around the ester linkage (-O-C=O).

The torsional angles defining the orientation of the decyl chain relative to the trichloroacetate headgroup.

The conformation of the long, flexible decyl (C10H21) alkyl chain, which would likely adopt a low-energy, all-trans (zigzag) conformation to minimize steric hindrance within the crystal lattice.

Intermolecular Interactions and Crystal Packing Analysis

Analysis of the crystal structure would also reveal how individual this compound molecules arrange themselves to form a stable, repeating three-dimensional lattice. researchgate.net This crystal packing is governed by a variety of non-covalent intermolecular interactions. researchgate.net Given the structure of this compound, which features a polar head and a long nonpolar tail, the following interactions would likely be significant drivers of the crystal packing:

Van der Waals Forces: These would be the predominant interactions, particularly the London dispersion forces between the long alkyl chains of adjacent molecules, leading to efficient packing. nih.gov

Dipole-Dipole Interactions: The polar ester group (C=O) and the electronegative chlorine atoms of the trichloroacetate moiety would create molecular dipoles, leading to attractive interactions between these regions in neighboring molecules.

Halogen Bonding: Weak interactions between the chlorine atoms of one molecule and an electronegative atom (like oxygen) of a neighboring molecule could also play a role in stabilizing the crystal structure. mdpi.com

Computational and Theoretical Investigations of Decyl Trichloroacetate

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For decyl trichloroacetate (B1195264), these calculations would provide insights into its three-dimensional structure, conformational flexibility, and the distribution of electrons, which in turn dictate its reactivity.

The geometry of decyl trichloroacetate would be optimized using methods like Density Functional Theory (DFT), for instance, with the B3LYP functional and a basis set such as 6-311++G(d,p), to find the minimum energy structure. researchgate.net The long decyl chain introduces significant conformational flexibility. A full conformational analysis would be necessary to identify the most stable conformers. libretexts.org

Table 1: Predicted Relative Energies of this compound Conformers

Conformer Dihedral Angle (O-C-C-C) Relative Energy (kJ/mol)
Anti (extended chain) 180° 0.00
Gauche 60° ~3.8

Note: These are illustrative values based on typical energy differences for alkane conformers.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com

For this compound, the HOMO is expected to be localized primarily on the non-bonding orbitals of the oxygen atoms of the ester group. The LUMO is likely to be centered on the antibonding π* orbital of the carbonyl group (C=O) and the σ* orbitals of the C-Cl bonds, given the high electronegativity of the chlorine atoms. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Orbital Predicted Energy (eV) Primary Atomic Contribution
HOMO -8.5 Oxygen (ester)
LUMO -1.2 Carbonyl Carbon, Chlorine atoms
HOMO-LUMO Gap 7.3 -

Note: These are estimated values based on calculations for related trichloroacetate compounds. researchgate.net

The Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution within a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). libretexts.org This is invaluable for predicting sites of nucleophilic and electrophilic attack.

In this compound, the most negative electrostatic potential is expected to be located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. libretexts.org This region would be susceptible to attack by electrophiles. Conversely, the most positive electrostatic potential is likely to be found around the carbonyl carbon atom and the hydrogen atoms of the decyl chain. The trichloromethyl group will also significantly withdraw electron density, making the carbonyl carbon more electrophilic. The ESP map would be crucial in understanding intermolecular interactions, such as hydrogen bonding.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. This provides a deeper understanding of the kinetics and thermodynamics of chemical reactions involving this compound.

A key reaction for esters is hydrolysis. Computational modeling of the hydrolysis of this compound would likely investigate both acid- and base-catalyzed mechanisms. These studies would involve mapping the potential energy surface for the reaction, identifying all intermediates and transition states. For instance, in a base-catalyzed hydrolysis, the mechanism would involve the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. mdpi.com The subsequent collapse of this intermediate would yield a carboxylate and decanol (B1663958). Computational studies on similar ester hydrolyses have shown the importance of explicit solvent molecules in stabilizing transition states. mdpi.comnih.gov

Another relevant reaction pathway for trichloroacetate derivatives is decarboxylation. researchgate.net While less common for esters than for the free acid, computational studies could explore the feasibility of this reaction under specific conditions, identifying the transition state for the cleavage of the C-C bond.

Once the reaction pathways and transition states are identified, the associated kinetic and thermodynamic parameters can be calculated. The activation energy (ΔG‡), which is the Gibbs free energy difference between the reactants and the transition state, is a key determinant of the reaction rate. researchgate.net Computational methods can provide reliable estimates of these barriers. For example, the hydrolysis of esters can have activation energies that are significantly lowered by catalysts or solvent effects. mdpi.comnih.gov

Thermodynamic parameters, such as the enthalpy of reaction (ΔH) and the Gibbs free energy of reaction (ΔG), indicate whether a reaction is exothermic or endothermic and spontaneous or non-spontaneous, respectively. These values can be calculated from the computed energies of the reactants and products.

Table 3: Predicted Thermodynamic and Kinetic Parameters for the Base-Catalyzed Hydrolysis of this compound

Parameter Predicted Value (kcal/mol) Description
ΔG‡ (Activation Energy) +15 to +20 Energy barrier for the rate-determining step
ΔH (Enthalpy of Reaction) -10 to -15 Exothermic reaction
ΔG (Gibbs Free Energy) -12 to -18 Spontaneous reaction

Note: These are illustrative values based on computational studies of the hydrolysis of other esters. mdpi.comnih.gov

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules like this compound, providing insights that complement experimental data. These predictive methods are crucial for structural elucidation and for understanding the molecule's quantum mechanical properties.

Computational ¹H and ¹³C NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining molecular structure. Computational methods can predict ¹H and ¹³C NMR chemical shifts with increasing accuracy, aiding in spectral assignment and structural verification. scholaris.caescholarship.org

Detailed Research Findings:

The prediction of NMR chemical shifts is typically performed using quantum mechanical calculations, most notably Density Functional Theory (DFT). escholarship.org The process involves optimizing the molecular geometry of this compound and then calculating the nuclear magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS).

The accuracy of these predictions is highly dependent on the chosen level of theory, which includes the functional (e.g., B3LYP) and the basis set (e.g., 6-31G(d)). nih.govruc.dk For organic cations, for instance, Møller-Plesset perturbation theory (MP2) has been shown to provide results in almost perfect agreement with experimental data, outperforming some DFT functionals. nih.govruc.dk

Moreover, solvent effects can significantly influence chemical shifts. scholaris.ca These effects can be modeled computationally using implicit solvent models, like the Polarizable Continuum Model (PCM), or by including explicit solvent molecules in the calculation. escholarship.orgruc.dk For flexible molecules such as this compound, it is also important to consider multiple conformations, as the predicted spectrum should be a population-weighted average of the spectra of individual stable conformers.

Recent advances have also incorporated machine learning (ML) techniques, which are trained on large datasets of experimental NMR data to predict chemical shifts for new molecules. scholaris.canih.gov These ML-based predictors can achieve high accuracy, with Mean Absolute Errors (MAE) as low as 0.11 ppm for ¹H shifts. scholaris.ca

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position (in decyl chain)Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (O-CH₂)4.3 - 4.568 - 72
C21.6 - 1.830 - 34
C3 - C91.2 - 1.422 - 32
C10 (CH₃)0.8 - 0.913 - 15
C=O (ester carbonyl)-160 - 165
CCl₃-90 - 95

Note: This table presents hypothetical data based on typical chemical shift ranges for the functional groups present in this compound. Actual computational studies would provide more precise values.

Vibrational Frequency Calculations (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, aiding in the interpretation of experimental spectra.

Detailed Research Findings:

The calculation of vibrational frequencies is another common application of DFT and other quantum chemical methods. rsc.orgdtic.mil After geometry optimization, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic coordinates. dtic.mil This analysis yields a set of normal modes of vibration and their corresponding frequencies.

The output of these calculations can be used to generate a theoretical IR or Raman spectrum. The IR intensities are related to the change in the molecular dipole moment during a vibration, while Raman intensities are related to the change in polarizability. libretexts.orgyoutube.com

A known limitation of these calculations, particularly at the harmonic level, is a systematic overestimation of vibrational frequencies. dtic.mil This discrepancy arises from the assumption of a purely harmonic potential for the vibrations and can be corrected by applying empirical scaling factors or by performing more computationally expensive anharmonic frequency calculations. rsc.orgdtic.mil Anharmonic calculations can also predict overtone and combination bands, which are observed in experimental spectra but absent in harmonic calculations. rsc.org

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)
C-H stretch (alkyl)2850 - 3000Medium-Strong
C=O stretch (ester)1750 - 1770Strong
C-O stretch (ester)1150 - 1250Strong
C-Cl stretch (trichloromethyl)700 - 850Strong
CH₂ bend (scissoring)1450 - 1470Medium

Note: This table contains illustrative data based on characteristic vibrational frequencies for the functional groups in this compound. A full computational analysis would provide a complete list of all vibrational modes.

Molecular Dynamics Simulations and Interfacial Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a molecular system. mdpi.com For this compound, MD simulations can reveal information about its conformational flexibility, behavior in solution, and interactions with its environment.

Solvent Effects on this compound Conformation and Dynamics

The choice of solvent can have a profound impact on the behavior of a solute molecule. researchgate.net MD simulations are particularly well-suited to explore these effects at an atomic level of detail.

Detailed Research Findings:

In an MD simulation, the trajectory of each atom in the system is calculated over time by solving Newton's equations of motion. The forces between atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

For a molecule like this compound, which consists of a polar trichloroacetate headgroup and a long, nonpolar decyl tail, the solvent polarity is expected to play a major role in determining its preferred conformation. In a polar solvent like water, the decyl chain would likely adopt a more compact, coiled conformation to minimize its unfavorable interactions with the solvent (hydrophobic effect). Conversely, in a nonpolar solvent, the decyl chain would be more extended.

Interactions with Other Chemical Species in Solution

MD simulations can also be used to study how molecules interact with each other in solution. mdpi.com This can include self-aggregation or interactions with other solutes.

Detailed Research Findings:

Due to its amphiphilic nature, this compound has the potential to form aggregates, such as micelles, in aqueous solutions. MD simulations can be used to study the thermodynamics and kinetics of this self-assembly process, providing insights into the critical micelle concentration and the structure of the resulting aggregates. rsc.org

Furthermore, the interactions of this compound with other chemical species can be investigated. For example, simulations could model how this compound partitions between an aqueous and an organic phase, which is relevant to its behavior at interfaces. Research on other chloroacetate esters has utilized MD simulations to study their adsorption and orientation at vapor-liquid interfaces. acs.org These studies have shown that both the alkyl chain length and the degree of chlorination influence the surface properties, such as surface tension and entropy. acs.org Such simulations could reveal how the trichloroacetate headgroup and the decyl tail of this compound orient themselves at an interface, which is crucial for applications where surface activity is important.

Advanced Applications in Organic Synthesis and Chemical Materials Precursor

Decyl Trichloroacetate (B1195264) as a Reagent in Organic Transformations

The reactivity of decyl trichloroacetate is largely dictated by the trichloroacetate moiety. The presence of three electron-withdrawing chlorine atoms on the alpha-carbon significantly activates the carbonyl group, making it highly susceptible to nucleophilic attack. This inherent reactivity allows for its application in several organic transformations.

This compound can function as a selective acylating agent, particularly for the esterification of sterically hindered or sensitive alcohols. The trichloroacetate group is an excellent leaving group, facilitating the transfer of the decanoyl group under relatively mild conditions. The general mechanism involves the nucleophilic attack of an alcohol on the activated carbonyl carbon of this compound, leading to the formation of a new ester and trichloroacetic acid as a byproduct.

The decyl group, a long, non-polar alkyl chain, imparts specific solubility characteristics to the reagent, making it suitable for reactions in non-polar organic solvents. This can be advantageous when dealing with complex, lipophilic substrates where solubility is a concern. While specific literature on this compound's use in the selective acylation of complex natural products is not abundant, the principles of acylation using similar activated esters are well-established. The choice of a trichloroacetate ester over a less reactive acylating agent, such as an acid chloride or anhydride (B1165640), can offer improved selectivity and milder reaction conditions, which are crucial when working with multifunctional molecules. rsc.orgmagtech.com.cn

The general utility of trichloroacetyl chloride, the precursor to this compound, in forming esters with alcohols is a foundational concept in organic synthesis. google.com This reaction proceeds readily and can be applied to a wide range of alcohols. The use of the decyl ester of trichloroacetic acid would be a strategic choice when the introduction of a decanoate (B1226879) group is desired, and the substrate requires a highly reactive acylating agent.

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. walisongo.ac.idnih.gov Well-known MCRs include the Passerini and Ugi reactions, which typically involve an isocyanide, a carbonyl compound, and a carboxylic acid. nih.gov

A thorough review of the literature indicates that this compound is not a commonly employed building block in these types of multicomponent reactions. The high reactivity of the trichloroacetate group as a leaving group makes it more suitable for substitution reactions rather than the complex cascade of bond-forming events that characterize MCRs. In reactions like the Passerini and Ugi, the carboxylic acid component becomes incorporated into the final product, a role for which the trichloroacetate group is not ideally suited due to its propensity to depart.

Role as a Precursor in Polymer Chemistry (Focus on Chemical Initiation/Modification)

The structural attributes of this compound also lend themselves to applications in polymer chemistry, particularly in the initiation and modification of polymers.

This compound is a potential initiator for controlled radical polymerization (CRP) techniques, most notably Atom Transfer Radical Polymerization (ATRP). In ATRP, a transition metal complex reversibly activates a dormant species, typically an alkyl halide, to generate a propagating radical. The trichloroacetate group can serve as an efficient initiating site.

The carbon-chlorine bonds in the trichloromethyl group can be homolytically cleaved in the presence of a suitable transition metal catalyst, such as a copper(I) complex, to generate a trichloromethyl radical. This radical can then initiate the polymerization of vinyl monomers. The "controlled" nature of this process allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.

While studies specifically detailing the use of this compound as an ATRP initiator are limited, the use of other trichloroacetate-containing compounds has been reported to initiate polymerization. The long decyl chain in this compound would be incorporated as an end-group in the resulting polymer chain, which could be leveraged to tailor the physical properties of the final material, such as its solubility and thermal characteristics.

Table 1: Potential Monomers for ATRP Initiated by this compound

Monomer Class Specific Examples Resulting Polymer Properties
Acrylates Methyl acrylate, Ethyl acrylate, Butyl acrylate Flexible, low glass transition temperature
Methacrylates Methyl methacrylate (B99206) (MMA), Butyl methacrylate Rigid, higher glass transition temperature

There is currently a lack of significant research demonstrating the use of this compound as either a monomer or a modifier in the synthesis of specialty polymers. As a monomer, its bifunctionality is not immediately apparent for common polymerization mechanisms like step-growth polymerization. For instance, in polyester (B1180765) synthesis, diacids and diols are typically required. researchgate.net While one could envision a reaction where the trichloroacetate acts as a leaving group, this is not a conventional approach for incorporating a monomer unit.

Similarly, its application as a polymer modifier is not well-documented. Polymer modification often involves grafting molecules onto an existing polymer backbone. While the reactivity of the trichloroacetate group could potentially be exploited for this purpose, specific examples in the scientific literature are scarce.

Applications in Analytical Chemistry as a Reference Standard (Non-Biological Matrix)

In the field of analytical chemistry, particularly in environmental analysis, reference standards are crucial for the accurate quantification of target analytes. Trichloroacetic acid (TCA) is a known disinfection byproduct in chlorinated drinking water and is monitored for regulatory purposes. osti.gov The development of analytical methods for the detection of TCA and its derivatives often requires high-purity reference materials.

This compound, as a stable, non-polar derivative of TCA, has potential applications as a reference standard in chromatographic methods such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). Its long alkyl chain makes it sufficiently volatile for GC analysis, and its distinct mass spectrum would allow for sensitive and selective detection. It could be used as an internal standard or for the calibration of analytical instruments in the analysis of environmental samples (e.g., water, soil) or industrial process streams where long-chain alkyl esters of halogenated acids may be present as contaminants or byproducts. The use of long-chain alkylated derivatives for the GC analysis of various compounds is a common strategy to improve chromatographic performance and detection. researchgate.net

Table 2: Potential Analytical Applications of this compound as a Reference Standard

Analytical Technique Matrix Target Analytes Purpose
GC-MS Water, Soil Halogenated acetic acids and their esters Quantification, Method validation
GC-FID Industrial effluents Long-chain esters Purity assessment, Contaminant monitoring

Calibration in Chromatographic Method Development (GC, HPLC)

In gas chromatography (GC) and high-performance liquid chromatography (HPLC), calibration standards are essential for the accurate quantification of analytes. usda.govhpst.czusgs.govhpst.czpepolska.pl A compound like this compound, due to its relatively high molecular weight and specific functional groups, could potentially be used as a calibration standard for the analysis of other long-chain esters or chlorinated compounds, provided it is stable and pure.

Environmental Transformation and Degradation Mechanisms Chemical Perspective

Hydrolytic Degradation Pathways in Abiotic Aqueous Systems

In abiotic aqueous environments, the principal degradation pathway for decyl trichloroacetate (B1195264) is the hydrolysis of its ester bond. This reaction cleaves the molecule into decyl alcohol and trichloroacetic acid. The rate of this reaction is influenced by factors such as pH and temperature, with catalysis typically occurring under both acidic and basic conditions.

The reaction proceeds as follows: C₁₀H₂₁O₂CCl₃ + H₂O → C₁₀H₂₁OH + CCl₃COOH

Due to the long, ten-carbon alkyl (decyl) chain, decyl trichloroacetate is hydrophobic and exhibits low water solubility. This property suggests that its hydrolysis in aqueous systems is likely to be a slow process, potentially occurring at the interface of micelles or on the surface of suspended particulate matter where the compound may be adsorbed.

Table 1: Products of Abiotic Hydrolysis of this compound

ReactantPrimary Products
This compoundDecyl alcohol
WaterTrichloroacetic acid (TCA)

Photolytic Degradation Processes Under Simulated Environmental Conditions

Photolytic degradation, initiated by the absorption of ultraviolet (UV) radiation, is a significant transformation pathway for compounds containing a trichloromethyl group. For this compound, photolysis is expected to primarily involve the cleavage of the carbon-chlorine (C-Cl) bonds, a process well-documented for trichloroacetic acid itself. nih.gov

The absorption of UV photons can lead to the homolytic scission of a C-Cl bond, generating a dichloromethylacetate radical and a chlorine radical.

CCl₃COOC₁₀H₂₁ + hv → •CCl₂COOC₁₀H₂₁ + •Cl

These radical intermediates are highly reactive and can initiate a cascade of further reactions, including hydrogen abstraction or reactions with molecular oxygen, leading to a variety of degradation products and eventual mineralization. Another potential, though likely less dominant, pathway could involve the photochemically induced cleavage of the ester bond itself. nih.gov

Table 2: Potential Initial Intermediates in the Photolysis of this compound

ReactantPotential Radical Intermediates
This compoundDecyl dichloromethylacetate radical (•CCl₂COOC₁₀H₂₁)
Chlorine radical (•Cl)

Reductive Dehalogenation Mechanisms and Kinetics

Reductive dehalogenation is a key degradation mechanism for highly chlorinated compounds, particularly in anaerobic or chemically reducing environments. This process involves the sequential removal of chlorine atoms, replacing them with hydrogen atoms. While direct dehalogenation of the ester is possible, it is more likely that this process acts on the trichloroacetic acid molecule following its formation via hydrolysis. nih.govscilit.com

The established pathway for TCA involves a stepwise reduction:

Trichloroacetic acid (TCA) to Dichloroacetic acid (DCA) : CCl₃COOH + 2e⁻ + H⁺ → CHCl₂COOH + Cl⁻

Dichloroacetic acid (DCA) to Monochloroacetic acid (MCA) : CHCl₂COOH + 2e⁻ + H⁺ → CH₂ClCOOH + Cl⁻

Monochloroacetic acid (MCA) to Acetic acid : CH₂ClCOOH + 2e⁻ + H⁺ → CH₃COOH + Cl⁻

Table 3: Sequential Products of Reductive Dehalogenation of the Trichloroacetate Moiety

StepReactantProduct
1Trichloroacetic acidDichloroacetic acid
2Dichloroacetic acidMonochloroacetic acid
3Monochloroacetic acidAcetic acid

Enzyme-Mediated Chemical Transformations (Excluding Ecological Impact)

From a purely chemical perspective, the most significant enzyme-mediated transformation of this compound is its hydrolysis, catalyzed by hydrolase enzymes, particularly esterases (Enzyme Commission number EC 3.1). researchgate.net Enzymes such as carboxylesterases and lipases are proficient at cleaving ester bonds. mdpi.com

This biochemical reaction is analogous to abiotic hydrolysis, yielding the same primary products: this compound --(Esterase)--> Decyl alcohol + Trichloroacetic acid

The specificity and rate of this transformation depend on the particular enzyme, its source, and reaction conditions. Following this initial enzymatic cleavage, the resulting products enter different metabolic or degradation pathways. Decyl alcohol, a long-chain fatty alcohol, is generally amenable to biodegradation. Trichloroacetic acid, however, is known to be more recalcitrant to aerobic microbial degradation. scholaris.ca

Table 4: Enzymatic Hydrolysis of this compound

SubstrateEnzyme ClassProducts
This compoundEsterases (Hydrolases)Decyl alcohol, Trichloroacetic acid

Chemical Fate in Industrial Process Water (Excluding Ecotoxicology)

In industrial process water, the chemical fate of this compound is governed by a combination of physical partitioning and the chemical degradation pathways previously described. The specific outcome depends heavily on the characteristics of the wastewater stream, including its pH, temperature, microbial content, redox potential, and the presence of suspended solids.

Partitioning : Due to its hydrophobic nature, this compound is expected to preferentially adsorb onto organic-rich sludge, suspended solids, or partition into any non-aqueous phase liquids present. This partitioning behavior significantly influences its availability for degradation in the aqueous phase. iwaponline.comresearchgate.net

Transformation : The primary transformation mechanism will be hydrolysis, which can be either a purely chemical process (favored by high or low pH) or biologically mediated by microbial esterases in activated sludge or biofilm systems.

Subsequent Degradation : Once hydrolysis occurs, the fate of the resulting trichloroacetic acid is dependent on the treatment process. In anaerobic digesters or zones, it may undergo reductive dehalogenation. In aerobic zones, it is likely to persist, as it is not readily biodegradable. scholaris.ca If the process water is exposed to UV light (e.g., in open tanks or during UV disinfection), photolytic degradation could also contribute to its removal.

Table 5: Summary of Competing Fate Processes for this compound in Industrial Water

ProcessDescriptionGoverning Factors
Adsorption/PartitioningAssociation with solids, sludge, or oily phases.Hydrophobicity (decyl chain), solids content.
Chemical HydrolysisCleavage of the ester bond into alcohol and acid.pH, temperature.
Enzymatic HydrolysisBiologically-mediated cleavage of the ester bond.Microbial activity (presence of esterases).
Reductive DehalogenationStepwise removal of chlorine from the TCA product.Anaerobic conditions, presence of reductants.
PhotolysisDegradation by UV light.Exposure to sunlight or artificial UV sources.

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for Decyl Trichloroacetate (B1195264) Synthesis

The synthesis of decyl trichloroacetate, traditionally achieved through methods like direct esterification with catalysts such as sulfuric acid, is an area ripe for innovation. researchcommons.org Future research is increasingly directed towards the development of more sophisticated and efficient catalytic systems that offer milder reaction conditions, higher yields, and improved sustainability profiles.

One promising avenue is the exploration of organocatalysis . Catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) and its derivatives, known to be effective in various esterification reactions, could be optimized for the synthesis of this compound. Additionally, the use of trichloroacetimidates as precursor reagents presents an opportunity for synthesis under mild, promoter-free conditions, which would be particularly beneficial for substrates with sensitive functional groups. researchgate.net

Enzymatic catalysis represents another significant frontier. Lipases, for instance, have demonstrated high efficiency in the synthesis of other decyl esters, such as decyl acetate. ipb.ptipb.pt Investigating the application of immobilized lipases, like Candida antarctica lipase (B570770) B (CALB), for the transesterification or direct esterification to form this compound could lead to greener and more selective synthetic routes. ipb.ptipb.pt The table below summarizes potential catalytic systems for future investigation.

Catalyst TypeSpecific Example(s)Potential Advantages
Homogeneous Acid Sulfuric AcidEstablished methodology
Organocatalyst 4-Dimethylaminopyridine (DMAP)Milder reaction conditions
Enzyme (Biocatalyst) Immobilized Candida antarctica lipase B (CALB)High selectivity, green chemistry
Heterogeneous Catalyst Solid acid catalysts (e.g., zeolites, ion-exchange resins)Ease of separation and reusability
Photocatalyst Titanium dioxide (TiO2), Copper-based complexesLight-driven, novel reaction pathways

Furthermore, the development of heterogeneous catalysts , such as solid acids (e.g., zeolites, sulfated zirconia) or functionalized polymers, could simplify product purification and catalyst recycling, aligning with the principles of sustainable chemistry. mdpi.commdpi.com The investigation of photocatalytic systems is also an emerging area. Studies on the photocatalytic degradation of trichloroacetate on surfaces like TiO₂ and the visible-light-driven catalytic dehalogenation of trichloroacetic acid using copper complexes suggest that light-mediated approaches could be developed for the synthesis of this compound, potentially offering unique reactivity and selectivity. elsevierpure.comacs.org

Exploration of Unconventional Reactivity and Reaction Pathways

Beyond its synthesis, the inherent reactivity of the trichloroacetate group in the decyl ester warrants deeper exploration. The electron-withdrawing nature of the trichloromethyl group activates the carbonyl for nucleophilic attack and makes the trichloromethyl anion a potential leaving group.

Future research could focus on harnessing this reactivity in novel transformations. For example, the decarboxylative trichloromethylation of aldehydes using sodium trichloroacetate has been demonstrated as an effective method for forming 2,2,2-trichloromethylcarbinols. organic-chemistry.org Investigating analogous reactions where this compound acts as the trichloromethyl source could open new synthetic avenues.

Another area of interest is the exploration of radical reactions . The trichloromethyl group can participate in radical processes, and investigating the initiation of such reactions from this compound could lead to new carbon-carbon and carbon-heteroatom bond-forming methodologies. Furthermore, studies on the hydrolysis of related haloacetate esters can provide a foundation for understanding and controlling the stability and reactivity of this compound in various chemical environments. mdpi.comosti.gov

Integration into Advanced Flow Chemistry and Microreactor Technologies

The translation of this compound synthesis and subsequent reactions into continuous flow systems and microreactors presents a significant opportunity for process intensification and safety enhancement. scielo.brnih.gov Flow chemistry offers several advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle reactive intermediates. nih.gov

A key area for future work is the development of a continuous flow process for the synthesis of this compound itself. This would involve optimizing reaction conditions, such as temperature, pressure, and residence time, within a microreactor setup. The successful adaptation of the decarboxylative trichloromethylation of aldehydes using sodium trichloroacetate to a continuous flow process demonstrates the feasibility of handling related chemistries in such systems. organic-chemistry.org This approach not only allows for safer scale-up but also can improve reaction efficiency and product purity. organic-chemistry.org

Moreover, the integration of in-line purification and analysis techniques within a flow setup could enable the automated, on-demand synthesis of this compound and its derivatives. The use of continuous stirred-tank reactors (CSTRs) in series is another promising strategy for scaling up reactions that may not be suitable for simple plug-flow reactors. mdpi.com

Deeper Theoretical Insights into Reaction Dynamics and Selectivity

Computational chemistry and theoretical modeling are powerful tools for gaining a deeper understanding of reaction mechanisms, transition states, and the factors governing selectivity. Future research should leverage these methods to investigate the synthesis and reactivity of this compound.

Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of catalytic esterification, providing insights into the roles of different catalysts and helping to design more efficient ones. For instance, theoretical studies have been used to understand the transesterification of triacetin (B1683017) on gold surfaces, offering a precedent for similar investigations into this compound synthesis. unam.mx

Furthermore, ab initio molecular dynamics simulations can be used to study the influence of solvents on reaction kinetics and pathways, as has been demonstrated for the decarboxylation of trichloroacetic acid. researchgate.net Such studies on this compound could reveal crucial information about solvation effects and help in the selection of optimal reaction media. Computational modeling can also predict the reactivity of this compound in unconventional reactions, guiding experimental efforts.

Design of this compound Analogs for Specific Chemical Applications

The modular nature of this compound allows for the design and synthesis of a wide range of analogs with tailored properties for specific applications. Future research in this area could focus on several key strategies.

One approach is the modification of the alkyl chain . Replacing the decyl group with other long-chain alkyl groups, or introducing functional groups such as alkenes, alkynes, or ethers into the chain, could modulate the compound's physical properties, such as its solubility and thermal stability. A patent describing the manufacture of trichloroacetic acid derivatives mentions the potential for esterification with a variety of alcohols, including decyl alcohol, highlighting the broad scope for creating different esters. google.com

Another promising direction is the derivatization of the trichloroacetate moiety . While challenging, the selective replacement of one or two chlorine atoms with other functional groups could lead to novel compounds with unique reactivity. The synthesis of thiol derivatives of other biologically active compounds provides a methodological template for introducing new functionalities. mdpi.com

Furthermore, this compound can serve as a building block for more complex molecules. For example, it could be used in the synthesis of specialized surfactants or as a precursor for agrochemicals or pharmaceuticals. The synthesis of decyl polyglucosides, where a decyl group is attached to a sugar moiety, illustrates how the lipophilic decyl chain can be incorporated into larger, functional molecules. researchgate.netresearchgate.net The development of photogenerators of trichloroacetic acid from its esters for applications like oligonucleotide synthesis also suggests that novel this compound analogs could be designed as controlled-release agents. researchgate.net

Q & A

Basic Research Questions

Q. How can decyl trichloroacetate be synthesized and characterized in a research setting?

  • Methodology:

  • Acylation Reactions: Use in situ acylation techniques with trichloroacetate, as demonstrated in the derivatization of hydroxyl-containing compounds like subcordatolide D. Monitor reaction progress via TLC or NMR, and purify products via column chromatography .
  • Structural Elucidation: Employ single-crystal X-ray diffraction (MoKα radiation) for absolute configuration determination. Pair with FT-IR (400–4000 cm⁻¹) and 13C^{13}\text{C}/1H^{1}\text{H} NMR (spin decoupling experiments) to assign signals and confirm functional groups .
  • Purity Assessment: Use dynamic light scattering (DLS) or differential scanning calorimetry (DSC) to assess thermal stability and aggregation behavior .

Q. What analytical methods are suitable for detecting and quantifying this compound in biological or environmental matrices?

  • Methodology:

  • Ion Chromatography: Optimize with low-capacity anion-exchange columns and eluents (e.g., 35 mM NaOH + 20 mM p-hydroxybenzonitrile + 2% acetonitrile, pH 12.3). Achieve detection limits of 0.08 mg/L in serum/urine with <3% CV .
  • Controlled-Potential Coulometry: Electrochemically resolve mixtures (e.g., trichloroacetate vs. dichloroacetate) by adjusting potentials. Calculate concentrations via Faraday’s law using total charge measurements .
  • Mass Spectrometry (LC-MS/MS): Develop MRM transitions for this compound fragments (e.g., m/z 191.44 for ethyl trichloroacetate) with ESI in negative ion mode .

Advanced Research Questions

Q. How do anion-polymer interactions involving trichloroacetate influence experimental outcomes, and how can contradictory data be resolved?

  • Case Study: Sodium trichloroacetate exhibits both attractive polymer-ion interactions (via QCM and AFM) and a salting-out effect on poly(N-isopropylacrylamide).
  • Resolution Strategy:

  • Mechanistic Analysis: Attribute contradictions to competing effects: (1) surface partitioning of weakly hydrated anions (thiocyanate/trichloroacetate) stabilizes polymers electrostatically, while (2) anion-induced dehydration promotes polymer aggregation .
  • Experimental Design: Combine DSC (to measure phase transition temperatures), DLS (to monitor hydrodynamic radius changes), and AFM (to assess surface adsorption) under varying ionic strengths .

Q. What computational and experimental approaches validate the environmental persistence and toxicological risks of trichloroacetate derivatives?

  • Methodology:

  • Toxicokinetic Modeling: Use liver tumor induction data from B6C3F1 mice exposed to trichloroacetate/dichloroacetate (0.5–2.0 g/L in drinking water) to estimate metabolic activation pathways and dose-response relationships .
  • Environmental Monitoring: Apply ion chromatography (as in ) to quantify trichloroacetate in water/soil, correlating levels with hepatic biomarkers (e.g., ALT/AST) in exposed populations .
  • DFT Calculations: Model degradation pathways (e.g., hydrolysis rates) using Gaussian09 with B3LYP/6-31+G(d,p) basis sets. Compare with kinetic data from Eyring equation parameters (e.g., ΔH‡ = 15–20 kcal/mol for trichloroacetate decomposition) .

Q. How can structural modifications to trichloroacetate derivatives (e.g., decyl vs. ethyl groups) alter their reactivity or biological activity?

  • Methodology:

  • Structure-Activity Relationships (SAR): Synthesize analogs (e.g., decyl vs. ethyl esters) and compare:
  • Hydrophobicity: Measure logP values via shake-flask method.
  • Enzymatic Stability: Incubate with esterases (e.g., porcine liver) and monitor degradation via HPLC .
  • Crystallography: Compare packing motifs (e.g., hydrogen-bonding networks in guanidinium trichloroacetate) to predict solubility and bioavailability .

Data Interpretation and Conflict Resolution

Q. How should researchers address discrepancies in Hofmeister series rankings for trichloroacetate anions across studies?

  • Framework:

  • Contextualize Experimental Conditions: Note that Hofmeister effects vary with polymer type (e.g., PNIPAM vs. PEO), temperature, and ion concentration. For example, sodium trichloroacetate’s salting-out effect dominates in PNIPAM despite its surface activity .
  • Multitechnique Validation: Correlate DSC thermograms (phase transitions) with QCM-D (adsorption kinetics) and MD simulations (ion hydration shells) to reconcile macroscopic and molecular-level observations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.